2-[3-(2-Methylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-[3-(2-Methylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of solid-phase synthesis and photocatalytic synthesis has also been explored for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Methylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[3-(2-Methylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in inflammation and pain pathways. The compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Prochlorperazine: A phenothiazine derivative with a similar piperazine moiety, used as an antiemetic and antipsychotic.
Indole Derivatives: Compounds with an indole nucleus that have diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
2-[3-(2-Methylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific chemical structure, which combines the piperazine and isoindole moietiesIts ability to modulate inflammation and pain pathways sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[3-(2-methylpiperazin-1-yl)propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-11-17-7-10-18(12)8-4-9-19-15(20)13-5-2-3-6-14(13)16(19)21/h2-3,5-6,12,17H,4,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVXHBDGODXHIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CCCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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